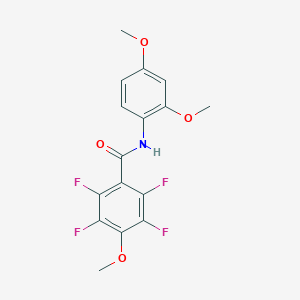![molecular formula C23H30N2O4 B251065 N-(4-{[(2-isopropyl-5-methylphenoxy)acetyl]amino}-2-methoxyphenyl)-2-methylpropanamide](/img/structure/B251065.png)
N-(4-{[(2-isopropyl-5-methylphenoxy)acetyl]amino}-2-methoxyphenyl)-2-methylpropanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-{[(2-isopropyl-5-methylphenoxy)acetyl]amino}-2-methoxyphenyl)-2-methylpropanamide, also known as L-796568, is a synthetic compound that belongs to the class of selective androgen receptor modulators (SARMs). It was first synthesized by Ligand Pharmaceuticals in 1998 and has since been studied extensively for its potential applications in various fields.
Mecanismo De Acción
N-(4-{[(2-isopropyl-5-methylphenoxy)acetyl]amino}-2-methoxyphenyl)-2-methylpropanamide works by selectively binding to the androgen receptor and activating its signaling pathway. This leads to an increase in protein synthesis, which promotes muscle growth and bone density. It also has the potential to improve lipid metabolism and insulin sensitivity, which can benefit individuals with metabolic disorders.
Biochemical and Physiological Effects:
Studies have shown that N-(4-{[(2-isopropyl-5-methylphenoxy)acetyl]amino}-2-methoxyphenyl)-2-methylpropanamide has several biochemical and physiological effects, including increased muscle mass and strength, improved bone density, and reduced fat mass. It has also been shown to have anabolic effects on skeletal muscle and to improve physical performance in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(4-{[(2-isopropyl-5-methylphenoxy)acetyl]amino}-2-methoxyphenyl)-2-methylpropanamide has several advantages as a research tool, including its high selectivity and affinity for the androgen receptor, its ability to stimulate muscle growth and bone density, and its potential to improve lipid metabolism and insulin sensitivity. However, it also has some limitations, such as its relatively short half-life and the need for further studies to determine its long-term safety and efficacy.
Direcciones Futuras
There are several future directions for research on N-(4-{[(2-isopropyl-5-methylphenoxy)acetyl]amino}-2-methoxyphenyl)-2-methylpropanamide, including:
1. Further investigations into its potential therapeutic applications in treating muscle wasting, osteoporosis, and hypogonadism.
2. Studies to determine its long-term safety and efficacy in humans.
3. Development of more potent and selective SARMs based on the structure of N-(4-{[(2-isopropyl-5-methylphenoxy)acetyl]amino}-2-methoxyphenyl)-2-methylpropanamide.
4. Investigations into its potential applications in improving metabolic disorders such as diabetes and obesity.
5. Studies to determine its effects on other physiological systems, such as the cardiovascular and nervous systems.
Conclusion:
N-(4-{[(2-isopropyl-5-methylphenoxy)acetyl]amino}-2-methoxyphenyl)-2-methylpropanamide is a synthetic compound that belongs to the class of selective androgen receptor modulators (SARMs). It has been studied extensively for its potential applications in various fields, including pharmacology, biochemistry, and physiology. It has several advantages as a research tool, including its high selectivity and affinity for the androgen receptor, its ability to stimulate muscle growth and bone density, and its potential to improve lipid metabolism and insulin sensitivity. However, further studies are needed to determine its long-term safety and efficacy in humans and to develop more potent and selective SARMs based on its structure.
Métodos De Síntesis
The synthesis of N-(4-{[(2-isopropyl-5-methylphenoxy)acetyl]amino}-2-methoxyphenyl)-2-methylpropanamide involves several steps, including the preparation of the starting materials, the formation of the amide bond, and the purification of the final product. The detailed synthesis method is beyond the scope of this paper, but it can be found in the literature.
Aplicaciones Científicas De Investigación
N-(4-{[(2-isopropyl-5-methylphenoxy)acetyl]amino}-2-methoxyphenyl)-2-methylpropanamide has been investigated for its potential applications in several scientific fields, including pharmacology, biochemistry, and physiology. It has been shown to have high affinity and selectivity for the androgen receptor, which makes it a promising candidate for the treatment of various conditions such as muscle wasting, osteoporosis, and hypogonadism.
Propiedades
Fórmula molecular |
C23H30N2O4 |
|---|---|
Peso molecular |
398.5 g/mol |
Nombre IUPAC |
N-[2-methoxy-4-[[2-(5-methyl-2-propan-2-ylphenoxy)acetyl]amino]phenyl]-2-methylpropanamide |
InChI |
InChI=1S/C23H30N2O4/c1-14(2)18-9-7-16(5)11-20(18)29-13-22(26)24-17-8-10-19(21(12-17)28-6)25-23(27)15(3)4/h7-12,14-15H,13H2,1-6H3,(H,24,26)(H,25,27) |
Clave InChI |
XWFJDFIBJHLQOG-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)C(C)C)OCC(=O)NC2=CC(=C(C=C2)NC(=O)C(C)C)OC |
SMILES canónico |
CC1=CC(=C(C=C1)C(C)C)OCC(=O)NC2=CC(=C(C=C2)NC(=O)C(C)C)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-methyl-N-{[3-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]carbamothioyl}propanamide](/img/structure/B250982.png)
![N-{3-chloro-4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}-2-thiophenecarboxamide](/img/structure/B250984.png)
![2,2-diphenyl-N-[4-(4-propanoylpiperazin-1-yl)phenyl]acetamide](/img/structure/B250985.png)
![2,3,5,6-tetrafluoro-4-methoxy-N-{4-[(phenylacetyl)amino]phenyl}benzamide](/img/structure/B250986.png)
![3-bromo-4-methoxy-N-{4-[(phenylacetyl)amino]phenyl}benzamide](/img/structure/B250987.png)

![N-(4-{[2-(4-chlorophenoxy)-2-methylpropanoyl]amino}-2-methoxyphenyl)-2-furamide](/img/structure/B250992.png)
![2-(4-chlorophenoxy)-2-methyl-N-(2-methyl-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)propanamide](/img/structure/B250996.png)
![3-methoxy-N-{4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}-2-naphthamide](/img/structure/B250999.png)
![N-{3-methoxy-4-[(2-methylpropanoyl)amino]phenyl}biphenyl-4-carboxamide](/img/structure/B251000.png)
![N-{4-[4-(2-fluorobenzoyl)-1-piperazinyl]phenyl}-1-naphthamide](/img/structure/B251001.png)
![N-[(4-{4-[(2-methylphenyl)carbonyl]piperazin-1-yl}phenyl)carbamothioyl]-1-benzofuran-2-carboxamide](/img/structure/B251002.png)
![2-(4-chlorophenyl)-N-{4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}acetamide](/img/structure/B251003.png)
![3,5-dichloro-2-methoxy-N-{[4-(4-propanoylpiperazin-1-yl)phenyl]carbamothioyl}benzamide](/img/structure/B251004.png)